Anhydrovinblastine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

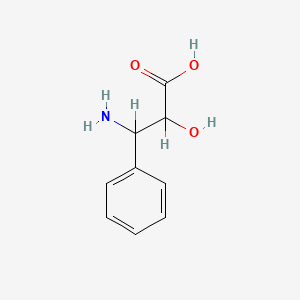

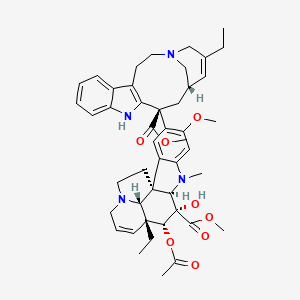

L'anhydrovinblastine est un alcaloïde de la pervenche, une classe de composés organiques connus pour leurs activités biologiques significatives. C'est un alcaloïde dimère composé d'un noyau indole (catharanthine) et d'un noyau dihydroindole (vindoline) liés ensemble . L'this compound est un intermédiaire crucial dans la biosynthèse de la vinblastine et de la vincristine, qui sont largement utilisées comme agents antitumoraux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'anhydrovinblastine est généralement synthétisée par le couplage de la catharanthine et de la vindoline. Une méthode courante implique l'utilisation de la peroxydase de raifort pour catalyser la réaction de couplage . Une autre méthode implique l'utilisation du couplage promu par Fe(III), où la catharanthine est oxydée pour former un cation radicalaire qui se couple ensuite avec la vindoline .

Méthodes de production industrielle : La production industrielle de l'this compound implique souvent l'optimisation des conditions de réaction pour maximiser le rendement. Par exemple, la réaction peut être effectuée dans le diméthylformamide (DMF) avec le chlorure de thionyle (SOCl2) comme réactif à une température de 5°C pendant 12 heures, obtenant un rendement d'environ 65,80 % .

Analyse Des Réactions Chimiques

Types de réactions : L'anhydrovinblastine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : La solution Fe(III)-NaBH4/air est utilisée pour oxyder la double liaison C15’-C20’.

Réduction : Le borohydrure de sodium (NaBH4) est couramment utilisé pour les réactions de réduction.

Substitution : Le chlorure de thionyle (SOCl2) est utilisé pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la vinblastine et ses isomères, tels que la leurosidine .

4. Applications de la Recherche Scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle sert d'intermédiaire clé dans la synthèse d'autres alcaloïdes de la pervenche.

Médecine : L'this compound et ses dérivés sont étudiés pour leurs activités antitumorales.

5. Mécanisme d'Action

L'this compound exerce ses effets en se liant à la tubuline, une protéine essentielle à la division cellulaire. Cette liaison inhibe la formation de microtubules, ce qui conduit à l'arrêt mitotique et à la mort cellulaire . Le composé cible spécifiquement le fuseau mitotique, empêchant la séparation des chromosomes lors de la division cellulaire .

Composés Similaires :

Vinblastine : L'this compound est un précurseur de la vinblastine, qui possède un groupe méthyle sur l'azote indole du squelette vindoline.

Vincristine : Similaire à la vinblastine, mais avec un groupe formyle au lieu d'un groupe méthyle sur l'azote indole.

Vinorelbine : Un autre alcaloïde de la pervenche avec une structure similaire mais des propriétés pharmacologiques différentes.

Unicité : L'this compound est unique en raison de son rôle d'intermédiaire dans la biosynthèse d'autres alcaloïdes de la pervenche. Sa capacité à subir diverses réactions chimiques en fait un composé polyvalent pour la chimie synthétique et médicinale .

Applications De Recherche Scientifique

Anhydrovinblastine has a wide range of applications in scientific research:

Mécanisme D'action

Anhydrovinblastine exerts its effects by binding to tubulin, a protein that is essential for cell division. This binding inhibits the formation of microtubules, leading to mitotic arrest and cell death . The compound specifically targets the mitotic spindle, preventing the separation of chromosomes during cell division .

Comparaison Avec Des Composés Similaires

Vinblastine: Anhydrovinblastine is a precursor to vinblastine, which has a methyl group on the indole nitrogen of the vindoline skeleton.

Vincristine: Similar to vinblastine, but with a formyl group instead of a methyl group on the indole nitrogen.

Vinorelbine: Another vinca alkaloid with a similar structure but different pharmacological properties.

Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of other vinca alkaloids. Its ability to undergo various chemical reactions makes it a versatile compound for synthetic and medicinal chemistry .

Propriétés

Formule moléculaire |

C46H56N4O8 |

|---|---|

Poids moléculaire |

793 g/mol |

Nom IUPAC |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38+,39-,40-,43-,44-,45+,46+/m1/s1 |

Clé InChI |

FFRFGVHNKJYNOV-DOVUUNBWSA-N |

SMILES |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

SMILES isomérique |

CCC1=C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

SMILES canonique |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Synonymes |

3',4'-anhydrovinblastine 3',4'-anhydrovinblastine, (18'alpha)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

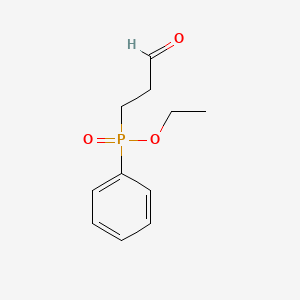

![3-(Hydroxy-phenyl-phosphinoyloxy)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1217378.png)

![N-[2-(2-ethyl-5-tetrazolyl)phenyl]-3-(1-tetrazolyl)benzamide](/img/structure/B1217382.png)

![2-[[5-[(2-Chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]acetic acid ethyl ester](/img/structure/B1217383.png)

![6-methoxy-3-[[2-oxolanylmethyl-[1-[1-(phenylmethyl)-5-tetrazolyl]propyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1217385.png)

![4-[[4-ethyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)-3-oxobutanamide](/img/structure/B1217386.png)

![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1217390.png)

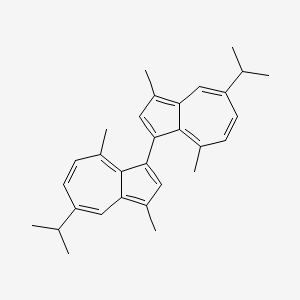

![Calix[4]arene](/img/structure/B1217392.png)